molecular formula C26H26N4O3S B3002585 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683762-58-5

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B3002585
CAS No.: 683762-58-5
M. Wt: 474.58
InChI Key: LHWLVIAGMDULLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a benzimidazole-derived compound featuring a benzamide core substituted with a 3-methylpiperidinyl sulfonyl group. The sulfonamide group enhances binding affinity to biological targets, such as enzymes or receptors, by participating in hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-18-7-6-16-30(17-18)34(32,33)20-14-12-19(13-15-20)26(31)29-22-9-3-2-8-21(22)25-27-23-10-4-5-11-24(23)28-25/h2-5,8-15,18H,6-7,16-17H2,1H3,(H,27,28)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWLVIAGMDULLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, a compound featuring a benzimidazole moiety, has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure

The compound can be represented structurally as follows:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the coupling of benzimidazole derivatives with sulfonylated amines. The detailed synthesis pathway can vary based on the specific substituents used, but generally follows established methodologies for creating benzimidazole-based compounds.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, in vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines. The compound's mechanism appears to involve the inhibition of DNA topoisomerases, which are critical for DNA replication and transcription.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)25.72 ± 3.95Induction of apoptosis
U87 (Glioblastoma)45.2 ± 13.0DNA topoisomerase inhibition

In a study by Ribeiro Morais et al., the compound was shown to significantly suppress tumor growth in mice models when administered over a specified treatment period .

2. Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research indicates that it is effective against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest strong antibacterial activity.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.045

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Interaction : The compound shows strong binding affinity to DNA, stabilizing specific sequences and inhibiting topoisomerases, which are essential for DNA unwinding during replication.
  • Apoptosis Induction : Flow cytometry analyses have confirmed that treatment with this compound leads to increased apoptosis in cancer cells, highlighting its potential as a chemotherapeutic agent.

Case Study 1: Anticancer Efficacy

In a study involving human cancer cell lines, the compound was tested against a panel of 60 different types, revealing broad-spectrum activity and highlighting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Testing

A comprehensive evaluation of its antimicrobial properties showed that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent in clinical settings .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research indicates that compounds containing benzimidazole moieties exhibit significant anticancer properties. For example, studies have shown that derivatives of benzimidazole can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

A notable study demonstrated that N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide exhibited selective cytotoxicity against human cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to target specific molecular pathways involved in tumor growth and survival .

1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A series of experiments revealed that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .

Biochemical Applications

2.1 Enzyme Inhibition
this compound has been studied as a potential inhibitor of specific enzymes implicated in disease processes, such as kinases and proteases. For instance, it has shown promise as a selective inhibitor of certain kinases involved in cancer signaling pathways, which may lead to new therapeutic strategies for cancer treatment .

2.2 Molecular Probes
Due to its unique chemical structure, this compound can serve as a molecular probe in biochemical assays to study protein interactions and cellular processes. Its fluorescent properties make it suitable for imaging applications in live-cell studies, providing insights into cellular dynamics and drug interactions at the molecular level .

Material Science

3.1 Organic Electronics
The compound's electronic properties have made it a candidate for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films with good charge transport characteristics enhances its potential use in next-generation electronic devices .

3.2 Nanocomposites
Research has explored the incorporation of this compound into polymer matrices to create nanocomposites with improved mechanical and thermal properties. These materials could find applications in various industries, including automotive and aerospace .

Case Studies

Study Application Findings
AnticancerSelective cytotoxicity against cancer cells; induces apoptosis.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; disrupts cell wall synthesis.
Enzyme InhibitionSelective kinase inhibition; potential therapeutic for cancer signaling pathways.
Molecular ProbesSuitable for live-cell imaging; aids in studying protein interactions.
Organic ElectronicsGood charge transport characteristics; potential use in OLEDs and OPVs.
NanocompositesEnhanced mechanical properties; applicable in automotive/aerospace industries.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzimidazole-benzamide derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Substituted Benzimidazole-Chalcone Hybrids ()

Compounds such as (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(2-methoxyphenyl)benzamide (11) and (E)-4-(3-(1H-Benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(3-chlorophenyl)benzamide (6) incorporate a chalcone linker (α,β-unsaturated ketone) between the benzimidazole and benzamide groups. Key differences include:

  • Electronic Effects : Methoxy (11) and chloro (6) substituents alter electron density, influencing interactions with biological targets like kinases or DNA .
  • Melting Points : Hydroxy-substituted analogs (14, 15) exhibit melting points >300°C due to strong hydrogen bonding, whereas the target compound’s melting point is unreported but likely lower due to reduced polarity .
Compound Substituent Melting Point (°C) Key Feature
Target Compound 3-Methylpiperidinyl N/A Sulfonamide group
(11) 2-Methoxyphenyl 272.2–273.4 Chalcone linker
(6) 3-Chlorophenyl N/A Electron-withdrawing substituent

Benzimidazole-Sulfonamide Derivatives ()

N-(4-(5-(Phenylsulfonamido)-1H-benzo[d]imidazol-2-yl)phenyl)benzenesulfonamide (HBK4) and N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide share sulfonamide groups but differ in core structure:

  • HBK4 : Dual sulfonamide groups enhance solubility and antibacterial/anthelmintic activity, as demonstrated against Haemonchus contortus .
  • 3-Methylpiperidinyl vs. Piperidinyl : The methyl group in the target compound may reduce metabolic oxidation compared to unsubstituted piperidine, improving pharmacokinetics .

Dimethylamino-Substituted Analogs ()

N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(dimethylamino)benzamide replaces the sulfonamide with a dimethylamino group:

  • Electronic Effects: The dimethylamino group is electron-donating, increasing basicity and altering target binding (e.g., DNA intercalation vs. enzyme inhibition).

Research Findings and Therapeutic Implications

  • Antimicrobial Activity : Sulfonamide-containing derivatives (e.g., HBK4) show efficacy against parasites and bacteria, suggesting the target compound may share similar mechanisms, such as folate pathway inhibition .
  • Antiviral Potential: Benzimidazole derivatives like N-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-nitrobenzamide (1d) inhibit BVDV replication, implying structural motifs critical for antiviral activity .
  • Anticancer Applications : Chalcone-benzimidazole hybrids upregulate TP53, a tumor suppressor protein, while sulfonamide groups may inhibit carbonic anhydrases or kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.